molecular formula C11H10BrNO2 B13349104 2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid

2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B13349104
M. Wt: 268.11 g/mol
InChI Key: KWNZMAWTHPIQBF-UHFFFAOYSA-N
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Description

2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid typically involves several steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid and 5-bromoindole. Compared to these, 2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other indole derivatives may not be as effective .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(5-bromo-7-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10BrNO2/c1-6-2-8(12)4-9-7(3-10(14)15)5-13-11(6)9/h2,4-5,13H,3H2,1H3,(H,14,15)

InChI Key

KWNZMAWTHPIQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2CC(=O)O)Br

Origin of Product

United States

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